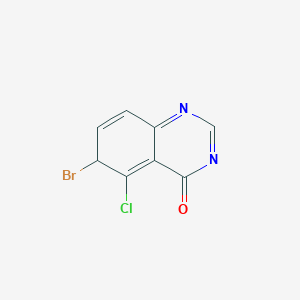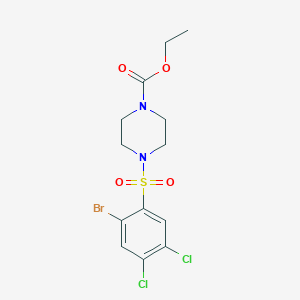![molecular formula C6H8Cl2N4O B15132925 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-aminopropan-1-ol. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate to facilitate the substitution reaction . The reaction conditions usually involve refluxing the mixture to achieve high yields.
Industrial Production Methods
For industrial-scale production, the process may be optimized using continuous flow reactors or microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining high product purity .
化学反应分析
Types of Reactions
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dioxane, dichloroethane.
Bases: Sodium carbonate, potassium carbonate.
Conditions: Reflux, microwave irradiation
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield a triazine derivative with an amino group, while substitution with an alcohol can yield an ether derivative .
科学研究应用
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol has several scientific research applications, including:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to form stable derivatives with biological activity.
Materials Science: It is used in the synthesis of polymers and resins, providing enhanced stability and resistance to degradation.
Biological Research: The compound is used in molecular biology for the modification of biomolecules and the study of enzyme mechanisms.
作用机制
The mechanism of action of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol involves its interaction with nucleophilic sites in biological molecules. The triazine ring can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes, leading to the inhibition of their activity . This property is exploited in the development of enzyme inhibitors and other bioactive compounds.
相似化合物的比较
Similar Compounds
2,4-Dimethoxy-6-chloro-1,3,5-triazine: Similar in structure but with methoxy groups instead of amino and hydroxyl groups.
1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene: Contains a pyrene moiety, making it useful in fluorescence studies.
Uniqueness
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C6H8Cl2N4O |
|---|---|
分子量 |
223.06 g/mol |
IUPAC 名称 |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C6H8Cl2N4O/c7-4-10-5(8)12-6(11-4)9-2-1-3-13/h13H,1-3H2,(H,9,10,11,12) |
InChI 键 |
GIXZRCZEZPOECW-UHFFFAOYSA-N |
规范 SMILES |
C(CNC1=NC(=NC(=N1)Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



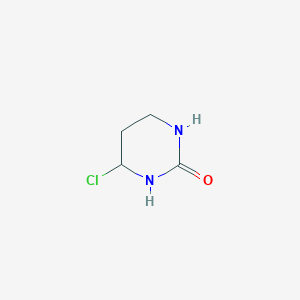
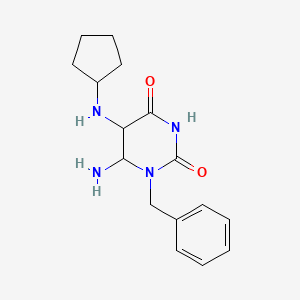
![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)
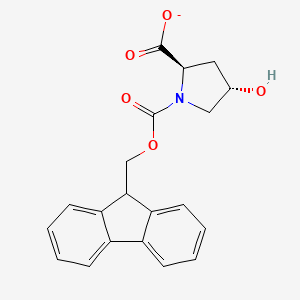
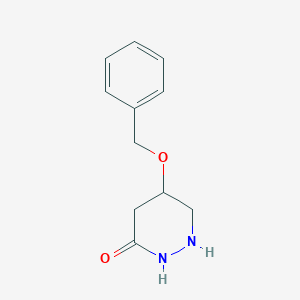
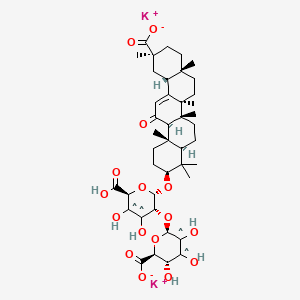
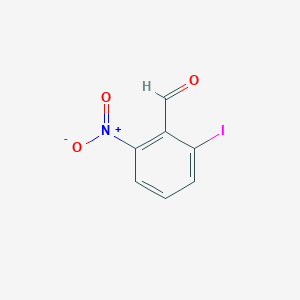
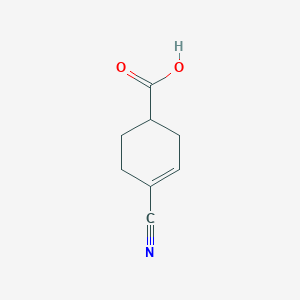

![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15132912.png)
